molecular formula C5H5NO2 B3211103 3-Isoxazolecarboxaldehyde, 4-methyl- CAS No. 1083223-97-5

3-Isoxazolecarboxaldehyde, 4-methyl-

Cat. No.: B3211103
CAS No.: 1083223-97-5
M. Wt: 111.1 g/mol
InChI Key: WELBDYPZKDYZOH-UHFFFAOYSA-N
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Description

3-Isoxazolecarboxaldehyde, 4-methyl- is a chemical compound with the molecular formula C5H5NO2 . It is a member of the isoxazole family, which are heterocyclic compounds with a five-membered ring containing an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of 3-Isoxazolecarboxaldehyde, 4-methyl- consists of a five-membered isoxazole ring with a methyl group attached to the 4th carbon and a carboxaldehyde group attached to the 3rd carbon . The molecular weight of this compound is 111.1 .


Chemical Reactions Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Photoredox Catalysis in Synthesis

Isoxazole-5(4H)-ones, including derivatives of 3-isoxazolecarboxaldehyde, 4-methyl-, are key in photoredox catalysis. This methodology enables the efficient synthesis of heteropentacycle compounds with notable applications in pharmaceuticals and agrochemicals. A study highlighted the use of high-power lamps to induce reactions, offering a significant reduction in reaction times. Continuous flow conditions further optimized the synthesis, leading to the production of compounds with potential larvicidal activity against Aedes aegypti, demonstrating an innovative approach to synthesizing bioactive molecules (Sampaio et al., 2023).

Multicomponent Reactions for Compound Synthesis

3-Aryl-5-isoxazolecarboxaldehyde, including the 4-methyl derivative, has shown remarkable efficiency in undergoing fast Baylis-Hillman reactions. This process yields adducts that have been further modified to produce compounds like isoxazole substituted pyrazolin-3-ones and g-butyrolactones. Such synthetic versatility underscores the importance of these compounds in creating novel molecules with potential applications in various chemical and biological contexts (Patra et al., 2001).

Green Chemistry Approaches

The synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, derivatives of 3-isoxazolecarboxaldehyde, 4-methyl-, has been advanced using green chemistry principles. Techniques such as ultrasound-assisted synthesis in aqueous media and the use of eco-friendly catalysts like imidazole highlight the shift towards more sustainable and environmentally benign chemical processes. These methods not only offer high yields and purity of products but also emphasize the importance of energy conservation and minimal use of hazardous solvents in chemical synthesis (Safari et al., 2016).

Novel Methodologies and Applications

The research surrounding 3-isoxazolecarboxaldehyde, 4-methyl- and its derivatives, extends into exploring new synthetic methodologies and potential applications. Studies have reported on the utility of these compounds in the synthesis of various bioactive molecules, highlighting their role in the development of novel therapeutic agents and materials with unique properties. This includes research into their antithrombotic potential, showcasing the broader implications of these compounds in medicinal chemistry and drug development (Batra et al., 2002).

Future Directions

The future directions in the study of isoxazoles, including 3-Isoxazolecarboxaldehyde, 4-methyl-, involve the development of new eco-friendly synthetic strategies . Given their significant biological activities, there is a continuous interest in synthesizing various isoxazole derivatives and screening them for their various biological activities .

Properties

IUPAC Name

4-methyl-1,2-oxazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-3-8-6-5(4)2-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELBDYPZKDYZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083223-97-5
Record name 4-methyl-1,2-oxazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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